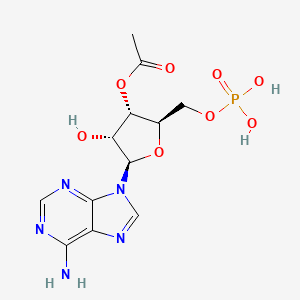
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with 3-amino-1,2,4-thiadiazole. One common method involves the use of hydrazinecarbothioamide as a starting material, which reacts with ethyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
科学的研究の応用
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate can be compared with other thiadiazole derivatives:
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but lacks the carbamate group, which may affect its biological activity.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a carbamate, leading to different reactivity and applications.
1,3,4-Thiadiazole-2-amine: Another related compound with potential antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
51863-05-9 |
|---|---|
分子式 |
C5H8N4O2S |
分子量 |
188.21 g/mol |
IUPAC名 |
ethyl N-(3-amino-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-5(10)8-4-7-3(6)9-12-4/h2H2,1H3,(H3,6,7,8,9,10) |
InChIキー |
JGWFDLHETSWYQA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=NS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


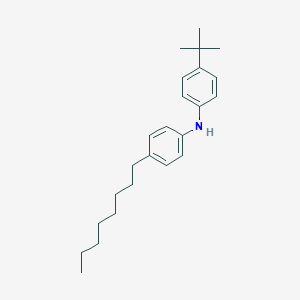
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)
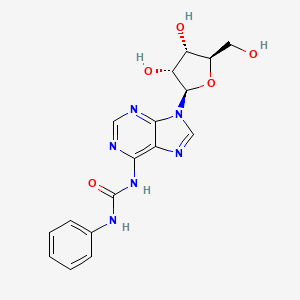


![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
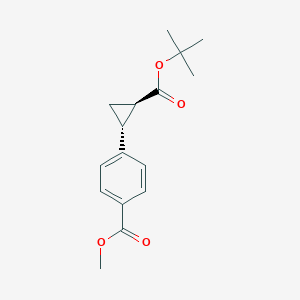
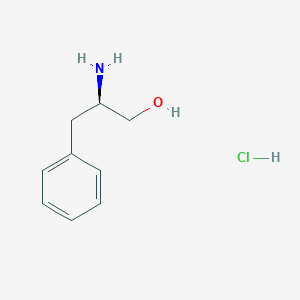
![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)


![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
